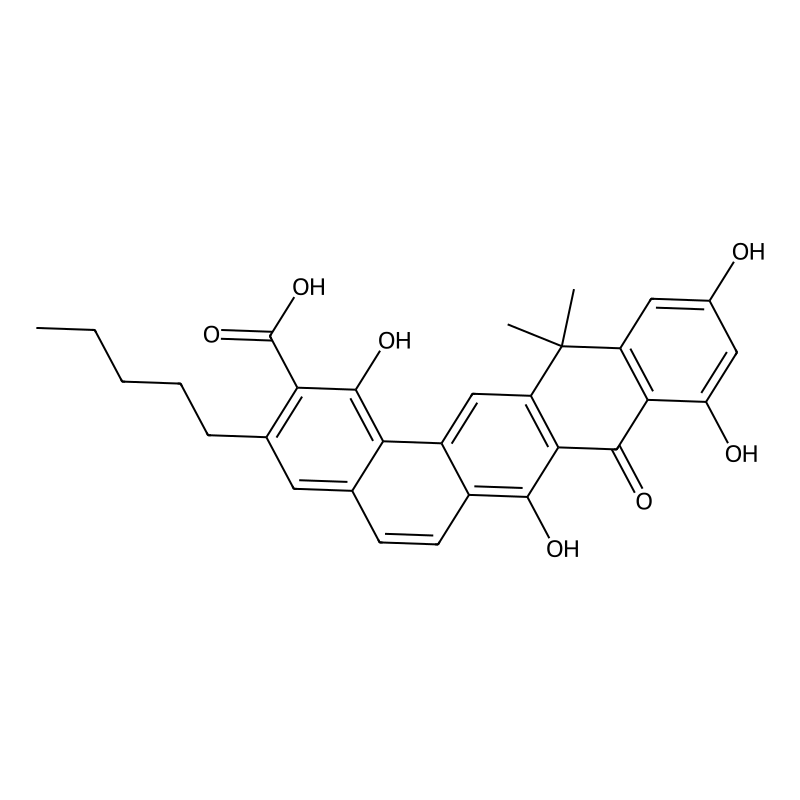

Benastatin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibiotic Derivative Development

Scientific Field: Pharmaceutical Chemistry

Application Summary: Benastatin A derivatives, such as Benastatin K, are being explored for their enhanced antibiotic properties. These derivatives may offer improved efficacy or a broader spectrum of activity.

Experimental Procedures: The development of Benastatin derivatives involves isolating new compounds from cultures, followed by structural elucidation using techniques like NMR and mass spectrometry. Their antibiotic activity is then assessed against various bacterial strains.

Results and Outcomes: Benastatin K, for instance, has shown inhibitory activity against Micrococcus luteus, with MIC values that suggest it is a promising antibiotic candidate .

Plant Growth Regulation

Scientific Field: Plant Biology

Application Summary: Research into benastatins has extended to plant biology, where they may influence flowering time by affecting the expression of key genes like FLOWERING LOCUS T (FT) in plants.

Experimental Procedures: Studies involve manipulating the expression of FT in model plants like Arabidopsis thaliana and observing changes in flowering time, which are then linked to benastatin treatment.

Results and Outcomes: Findings suggest that benastatins can modulate plant growth and development, potentially serving as tools for agricultural biotechnology .

Enzyme Biosynthesis Pathway Analysis

Scientific Field: Molecular Biology

Application Summary: The biosynthetic pathways of benastatins are studied to understand the genetic and enzymatic processes involved in their production, which can lead to the discovery of new drugs.

Experimental Procedures: This involves cloning and sequencing the gene clusters responsible for benastatin biosynthesis and analyzing the roles of the encoded enzymes through heterologous expression.

Results and Outcomes: Such studies have successfully identified gene clusters and enzymes that play critical roles in the biosynthesis of benastatins, providing insights into their production and potential for pharmacological exploitation .

Benastatin A is a polyketide compound produced by the bacterium Streptomyces sp. MI384-DF12. It has garnered attention due to its structural complexity and biological activity, particularly as an inhibitor of glutathione S-transferase. The molecular formula of Benastatin A is C30H28O7, and it is characterized by a pentangular polyphenolic structure that contributes to its unique properties and functions in biological systems .

Research suggests Benastatin A has several potential mechanisms of action, including:

Benastatin A exhibits significant biological activities, particularly in the realm of cancer research. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for therapeutic applications in oncology. The compound's ability to inhibit glutathione S-transferase is crucial, as this enzyme plays a role in detoxification processes within cells, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

The biosynthesis of Benastatin A involves a complex pathway that includes polyketide synthases and various enzymatic reactions. Research has identified the gene cluster responsible for its biosynthesis, which allows for potential genetic engineering to produce derivatives with enhanced activity or altered properties. The isolation process typically involves chromatography techniques such as reversed-phase silica gel chromatography followed by solvent extraction .

Benastatin A's primary applications are in the fields of medicine and biotechnology. Its role as an inhibitor of glutathione S-transferase makes it valuable in cancer treatment research, particularly for developing new therapeutic strategies that enhance the efficacy of existing treatments. Additionally, its apoptotic properties may be harnessed for targeted therapies against specific cancer types .

Studies on the interactions of Benastatin A with biological systems have revealed its capacity to modulate various cellular pathways. Its interaction with glutathione S-transferase not only affects detoxification but also influences cell survival pathways, leading to apoptosis in cancer cells. This dual action underscores its potential as a therapeutic agent in oncology .

Benastatin A can be compared with several similar compounds that also exhibit biological activities related to glutathione S-transferase inhibition and apoptosis induction:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Benastatin B | Polyketide | Glutathione S-transferase inhibition | Structural analog to Benastatin A |

| Griseorhodin | Aromatic polyketide | Antitumor activity | Exhibits unique ring structures |

| Curcumin | Diarylheptanoid | Antioxidant and anti-inflammatory | Known for broader anti-cancer properties |

| Resveratrol | Stilbenoid | Antioxidant and anti-cancer | Well-studied for its health benefits |

Benastatin A is unique among these compounds due to its specific structural features and potent inhibitory effects on glutathione S-transferase, which contribute to its promising applications in cancer therapy .

Molecular Formula (C30H28O7) and Weight (500.547)

Benastatin A is a polyketide compound with the molecular formula C30H28O7 and a molecular weight of 500.547 g/mol [1] [2]. This natural product was first isolated from the culture broth of Streptomyces sp. MI384-DF12 and has been characterized as an inhibitor of glutathione S-transferase [3]. The empirical formula has been confirmed through various analytical techniques including high-resolution mass spectrometry and elemental analysis [4]. The molecular weight calculation is consistent with the structural components, including the pentacyclic aromatic core, hydroxyl groups, carboxylic acid moiety, and pentyl side chain [5].

Table 1: Chemical Identity Parameters of Benastatin A

| Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C30H28O7 | Elemental analysis, HREI-MS [4] |

| Molecular Weight | 500.547 g/mol | Calculated from formula [2] |

| CAS Registry Number | 138968-85-1 | Chemical registry database [3] |

| IUPAC Name | 1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | Structure elucidation [3] [5] |

Spectroscopic Profiles (UV, IR, NMR)

The spectroscopic characterization of Benastatin A has been thoroughly documented through various analytical techniques, providing crucial information about its structural features and electronic properties [4].

UV Spectroscopy: The ultraviolet absorption spectrum of Benastatin A in ethanol shows characteristic maxima at 202 nm (log ε 4.54), 250 nm (4.39), 267 nm (4.32), 285 nm (4.30), 310 nm (4.26), and 391 nm (4.46) [21]. These absorption bands are indicative of the extended conjugated system present in the benzo[a]naphthacene scaffold [16]. A notable bathochromic shift is observed when comparing the absorption in acidic versus basic conditions, with the band shifting from 379 nm in HCl-ethanol to 412 nm in NaOH-ethanol, suggesting the presence of phenolic hydroxyl groups [21].

IR Spectroscopy: The infrared spectrum of Benastatin A (recorded as KBr pellet) exhibits characteristic absorption bands that correspond to its functional groups [17]. Notable features include strong bands at approximately 3300 cm⁻¹ (O-H stretching of hydroxyl groups), 2920-2855 cm⁻¹ (C-H stretching), 1618 cm⁻¹ (C=O stretching of the carboxylic acid), 1596 cm⁻¹ (aromatic C=C stretching), and 1458, 1330, 1257, 1190, 1158, and 776 cm⁻¹ (various C-O and aromatic ring vibrations) [17].

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the complete structure of Benastatin A [18]. The ¹H NMR spectrum (recorded in DMSO-d₆) shows distinctive signals for the hydroxyl protons at δ 10.96 ppm (broad, 1-OH), aromatic protons at δ 6.89 ppm (1H, s, H-4), and aliphatic protons of the pentyl side chain at δ 1.32-1.65 ppm (multiple signals) with a terminal methyl group at δ 0.87 ppm (3H, t, J = 7.0 Hz) [18] [20]. The gem-dimethyl groups appear as a singlet at δ 1.74 ppm (6H, s) [20].

The ¹³C NMR spectrum reveals 30 carbon signals consistent with the molecular formula, including the carboxylic acid carbon at δ 169.2 ppm, carbonyl carbon at δ 181.5 ppm, aromatic carbons between δ 114.3-156.9 ppm, and aliphatic carbons of the pentyl chain between δ 14.0-31.7 ppm [18] [20]. The quaternary carbon bearing the gem-dimethyl groups appears at δ 34.4 ppm [20].

Table 2: Key NMR Data for Benastatin A (in DMSO-d₆)

| Carbon Position | δ ¹³C (ppm) | δ ¹H (ppm), multiplicity, J (Hz) |

|---|---|---|

| 1 (C-OH) | 169.2 | 10.96 (br) |

| 2 | 114.3 | - |

| 3 | 146.4 | - |

| 4 | 116.8 | 6.89 (s) |

| 8 (C=O) | 181.5 | - |

| 13 (C(CH₃)₂) | 34.4 | - |

| 21, 22 (CH₃) | 34.4 | 1.74 (s) |

| 20 (terminal CH₃) | 14.0 | 0.87 (t, J = 7.0) |

X-ray Crystallographic Analysis

The definitive structural determination of Benastatin A was accomplished through X-ray crystallographic analysis of its calcium salt [21] [32]. Crystals suitable for X-ray diffraction were grown as yellow needles from an ethyl ether solution [21]. The crystallographic data unambiguously established the three-dimensional structure of Benastatin A as 8,13-dihydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]naphthacene-2-carboxylic acid [32] [34].

The X-ray analysis revealed several key structural features [21]:

- The pentacyclic benzo[a]naphthacene scaffold with rings A through E

- The presence of four hydroxyl groups at positions 1, 7, 9, and 11

- A carbonyl group at position 8

- A carboxylic acid group at position 2

- A pentyl side chain at position 3

- Gem-dimethyl groups at position 13

The crystal structure confirmed the relative stereochemistry and the spatial arrangement of all functional groups, providing a solid foundation for understanding the structure-activity relationships of Benastatin A [21] [32]. The crystallographic data also revealed important intermolecular interactions in the solid state, including hydrogen bonding networks involving the hydroxyl and carboxyl groups [21].

Structural Features

Benzo[a]naphthacene Scaffold Architecture

Benastatin A possesses a distinctive pentacyclic benzo[a]naphthacene core structure, which represents one of the largest type II polyketide synthase products described in the literature [10] [11]. This scaffold consists of five fused rings arranged in an angular fashion, creating a unique three-dimensional architecture that contributes to the compound's biological properties [10].

The benzo[a]naphthacene scaffold in Benastatin A is characterized by a linearly fused tetracyclic system (rings A-D) with an additional ring (E) fused at an angle, creating the characteristic "bent" structure [10]. This angular fusion pattern distinguishes Benastatin A from linearly fused polyketides such as tetracyclines and anthracyclines [10].

The biosynthesis of this complex scaffold involves a series of regioselective cyclizations of a polyketide chain, with the initial cyclization occurring between C7-C12 or C9-C14, followed by additional cyclization steps that form the pentacyclic system [10]. The formation of the benzo[a]naphthacene scaffold is directed by specific cyclases that control the regioselectivity of these successive cyclization steps [10].

Research has shown that the benzo[a]naphthacene portion of Benastatin A is derived from a tetradecaketide intermediate formed through the head-to-tail condensation of fourteen acetate units, as demonstrated by biosynthetic studies using ¹³C-labeled precursors [18]. The pentyl side chain at position 3 is incorporated during the polyketide assembly process, contributing to the overall structural complexity [18].

Gem-Dimethyl-Anthracenone Pharmacophore

A distinctive structural feature of Benastatin A is the gem-dimethyl-anthracenone pharmacophore, which plays a crucial role in its biological activity [12] [15]. This pharmacophore consists of the anthracenone core (rings B, C, and D) with geminal dimethyl groups at position 13 [12].

The gem-dimethyl groups are introduced during biosynthesis through methylation reactions catalyzed by specific methyltransferases [12]. Biosynthetic studies have demonstrated that these methyl groups are derived from methionine, with two methyl units being transferred to the same carbon atom (C-13) [18]. This unusual gem-dimethyl substitution pattern is relatively rare in natural products and contributes to the unique structural and functional properties of Benastatin A [15].

The gem-dimethyl-anthracenone pharmacophore has been identified as a naturally occurring fatty acid synthase-specific antibiotic pharmacophore [12] [15]. This structural motif is shared by several related natural products, including fasamycins and anthrabenzoxocinones (ABXs), suggesting evolutionary conservation of this bioactive structural element [15].

Recent synthetic approaches have focused on constructing this key pharmacophore through innovative methods, including a titanium-mediated photoenolization/Diels-Alder (PEDA) reaction between 2-isopropyl benzaldehyde and various enones [15]. This synthetic strategy has enabled the efficient construction of the gem-dimethyl-anthracenone scaffold on a large scale, facilitating further structure-activity relationship studies [15].

Hydroxylation Patterns and Functional Groups

Benastatin A features a complex pattern of hydroxylation and other functional groups that contribute to its chemical reactivity and biological properties [21] [32]. The molecule contains four hydroxyl groups strategically positioned at C-1, C-7, C-9, and C-11, creating a highly oxygenated structure [21].

The hydroxyl group at C-1 is part of a phenolic carboxylic acid moiety at ring A, which contributes to the compound's acidic properties and ability to form salts with various cations [21]. The hydroxyl groups at C-7, C-9, and C-11 are phenolic in nature and participate in hydrogen bonding interactions that influence the compound's three-dimensional structure and solubility characteristics [21] [32].

In addition to the hydroxyl groups, Benastatin A contains several other key functional groups [21] [32]:

- A carboxylic acid group at position C-2, which contributes to the compound's acidity and ability to form salts

- A carbonyl group (ketone) at position C-8, which is part of the anthracenone core

- A pentyl alkyl chain at position C-3, which adds hydrophobicity to the molecule

- Geminal dimethyl groups at position C-13, which create steric bulk and influence the conformation of the molecule

The pattern of hydroxylation and the arrangement of functional groups in Benastatin A are critical for its biological activity [26]. The hydroxyl groups can participate in hydrogen bonding interactions with target proteins, while the carboxylic acid group can form ionic interactions [26]. The hydrophobic pentyl chain and gem-dimethyl groups may contribute to binding through hydrophobic interactions with specific protein pockets [26].

Table 3: Functional Groups in Benastatin A

| Position | Functional Group | Chemical Properties |

|---|---|---|

| C-1 | Hydroxyl | Phenolic, acidic |

| C-2 | Carboxylic acid | Acidic, salt-forming |

| C-3 | Pentyl chain | Hydrophobic |

| C-7 | Hydroxyl | Phenolic |

| C-8 | Carbonyl (ketone) | Hydrogen bond acceptor |

| C-9 | Hydroxyl | Phenolic |

| C-11 | Hydroxyl | Phenolic |

| C-13 | Gem-dimethyl | Hydrophobic, sterically bulky |

Physicochemical Properties

Solubility Characteristics

Benastatin A exhibits distinct solubility characteristics that are influenced by its complex structure containing both hydrophilic and hydrophobic moieties [2] [4]. The compound's solubility profile is important for understanding its behavior in various environments and for developing appropriate formulation strategies [28].

Experimental data indicate that Benastatin A is readily soluble in dimethyl sulfoxide (DMSO), which serves as an excellent solvent for this compound [28]. It shows poor solubility in methanol and chloroform, suggesting limited compatibility with moderately polar solvents [2] [4]. Notably, Benastatin A is insoluble in water, which is consistent with its predominantly aromatic structure and the presence of hydrophobic elements such as the pentyl side chain and gem-dimethyl groups [2] [4] [28].

The solubility characteristics of Benastatin A can be attributed to its structural features [2] [4]:

- The presence of multiple hydroxyl groups and a carboxylic acid moiety provides hydrogen bond donors and acceptors that can interact with polar solvents

- The extensive aromatic system and hydrophobic substituents (pentyl chain, gem-dimethyl groups) contribute to its affinity for non-polar environments

- The overall balance between these polar and non-polar elements results in a compound with limited water solubility but good solubility in certain organic solvents

For practical applications, Benastatin A is typically prepared as a stock solution in DMSO, which can then be diluted in appropriate buffers or media for experimental use [28]. The compound appears as a brownish-yellow powder in its solid form, with a purity of >90-95% when isolated from natural sources or through purification processes [2] [4].

Stability Parameters

The stability of Benastatin A under various conditions is an important consideration for its storage, handling, and potential applications [4] [24]. While comprehensive stability studies specific to Benastatin A are limited in the literature, several key parameters have been documented [4] [24].

Benastatin A demonstrates good thermal stability, with a melting point in the range of 312-314°C (with decomposition) [29]. For long-term storage, the compound is typically kept at -20°C to maintain its structural integrity and prevent degradation [4]. Under these conditions, Benastatin A remains stable for extended periods, with a reported stability of ≥4 years when properly stored [28].

The stability of Benastatin A in solution is influenced by several factors, including pH, temperature, and exposure to light [24]. The compound contains multiple phenolic hydroxyl groups that can undergo oxidation under certain conditions, particularly in alkaline environments or in the presence of oxidizing agents [24]. The carboxylic acid group may also participate in esterification reactions under appropriate conditions [24].

The presence of the gem-dimethyl groups at position C-13 contributes to the overall stability of the molecule by preventing certain types of degradation pathways [15]. Biosynthetic studies have suggested that these gem-dimethyl groups play a role in preventing polyketide oxidation and dimerization, which may explain their evolutionary conservation in this class of compounds [15].

Chromophore Properties

The chromophore system of Benastatin A is responsible for its distinctive spectroscopic properties and color characteristics [16] [18]. The compound appears as a brownish-yellow powder in its solid form, reflecting its absorption of light in the visible region of the electromagnetic spectrum [2] [4].

The primary chromophore in Benastatin A consists of the extended conjugated system formed by the pentacyclic benzo[a]naphthacene scaffold [16] [18]. This highly conjugated aromatic system allows for efficient delocalization of π-electrons, resulting in strong absorption bands in the ultraviolet and visible regions [16] [21].

The UV-visible absorption spectrum of Benastatin A shows characteristic maxima at 202, 250, 267, 285, 310, and 391 nm in ethanol [21]. The absorption band at 391 nm is particularly significant as it extends into the visible region, contributing to the compound's yellowish color [21]. The chromophore properties are influenced by the hydroxylation pattern, with the phenolic hydroxyl groups causing bathochromic shifts in the absorption spectrum under basic conditions [21].

The chromophore of Benastatin A has been described in the literature as a 13,13-dimethyl-8-oxo-benzo[a]naphthacene-2-carboxylic acid system [18]. This chromophore is structurally related to those found in other polyketide natural products such as G-2N, G-2A, KS-619-1, benanomicins, and pradimicins, although Benastatin A lacks the quinone structure present in some of these related compounds [18].

The chromophore properties of Benastatin A are pH-dependent, as evidenced by the bathochromic shift observed when comparing its absorption in acidic versus basic conditions [21]. This pH-dependent behavior is attributed to the ionization of the phenolic hydroxyl groups, which alters the electronic distribution within the conjugated system [21].

Table 4: Chromophore Properties of Benastatin A

| Property | Value | Reference |

|---|---|---|

| Appearance | Brownish-yellow powder | [2] [4] |

| UV-Vis λmax (EtOH) | 202, 250, 267, 285, 310, 391 nm | [21] |

| Log ε (at 391 nm) | 4.46 | [21] |

| pH effect | Bathochromic shift from 379 nm (acidic) to 412 nm (basic) | [21] |

| Primary chromophore | 13,13-dimethyl-8-oxo-benzo[a]naphthacene-2-carboxylic acid system | [18] |